molecular formula C25H28N2O5S B14992560 N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14992560
M. Wt: 468.6 g/mol
InChI Key: VVAUTNRMHZYWMZ-UHFFFAOYSA-N
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Description

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a chromene core, which is a common structural motif in many biologically active molecules. The presence of the piperidine and sulfonyl groups further enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple stepsCommon reagents used in these reactions include sulfonyl chlorides, piperidine derivatives, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially unique properties .

Scientific Research Applications

N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
  • N-(4-[(2-Ethylpiperidin-1-yl)sulfonyl]phenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Uniqueness

Compared to similar compounds, N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chromene core, along with the piperidine and sulfonyl groups, makes it a versatile compound for various applications in scientific research .

Properties

Molecular Formula

C25H28N2O5S

Molecular Weight

468.6 g/mol

IUPAC Name

N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H28N2O5S/c1-4-19-7-5-6-12-27(19)33(30,31)20-10-8-18(9-11-20)26-25(29)23-15-22(28)21-14-16(2)13-17(3)24(21)32-23/h8-11,13-15,19H,4-7,12H2,1-3H3,(H,26,29)

InChI Key

VVAUTNRMHZYWMZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC(=CC(=C4O3)C)C

Origin of Product

United States

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